

Cytotoxicity of 4-(4-acetylphenyl)pyridine Analogs: A Comparative Guide

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Compound of Interest

Compound Name: 1-[4-(4-Pyridinyl)phenyl]-ethanone

Cat. No.: B2460363

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A detailed analysis of the cytotoxic effects of various pyridine derivatives incorporating a 4-acetylphenyl moiety reveals a range of potencies against several cancer cell lines. This guide provides a comparative overview of their in vitro anticancer activities, supported by experimental data and methodologies, to inform researchers and professionals in drug discovery and development.

Recent studies have explored the synthesis and cytotoxic evaluation of novel pyridine-based compounds, with a focus on their potential as anticancer agents. The inclusion of a 4-acetylphenyl group is a recurring structural motif investigated for its contribution to the biological activity of these molecules. This guide synthesizes findings from multiple studies to offer a comparative perspective on the cytotoxicity of these derivatives.

Comparative Cytotoxicity Data

The cytotoxic activity of 4-(4-acetylphenyl)pyridine analogs and related compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The table below summarizes the IC50 values for a selection of these compounds against various human cancer cell lines.



Compound ID	Derivative Class	Cancer Cell Line	IC50 (μM)	Reference
11	4-(4- Acetylphenylami no)-quinoline	NCI-H226 (Non- small cell lung cancer)	0.94	[1]
MDA-MB- 231/ATCC (Breast cancer)	0.04	[1]		
SF-295 (CNS cancer)	<0.01	[1]		
15a (Oxime of 11)	4-(4- Acetylphenylami no)-quinoline	Mean of 60 cancer cell lines	3.02	[1]
15b (Methyloxime of 11)	4-(4- Acetylphenylami no)-quinoline	Mean of 60 cancer cell lines	3.89	[1]
4	3-[(4- acetylphenyl)(4- phenylthiazol-2- yl)amino]propano ic acid	A549 (Lung adenocarcinoma)	5.42	[2]
22	3-[(4- acetylphenyl)(4- phenylthiazol-2- yl)amino]propano ic acid	A549 (Lung adenocarcinoma)	2.47	[2]
25	3-[(4- acetylphenyl)(4- phenylthiazol-2- yl)amino]propano ic acid	A549 (Lung adenocarcinoma)	8.05	[2]



26	3-[(4- acetylphenyl)(4- phenylthiazol-2- yl)amino]propano ic acid	A549 (Lung adenocarcinoma)	25.4	[2]
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Experimental Protocols

The evaluation of cytotoxicity for the compounds listed above predominantly involves the use of cell-based assays to measure cell viability and proliferation after treatment with the respective derivatives. Below are the generalized experimental methodologies employed in the cited studies.

Cell Lines and Culture Conditions

A variety of human cancer cell lines were utilized to assess the cytotoxic potential of the derivatives. These include, but are not limited to, non-small cell lung cancer (NCI-H226), breast cancer (MDA-MB-231/ATCC), central nervous system (CNS) cancer (SF-295), and lung adenocarcinoma (A549). The cells were cultured in appropriate media, typically supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

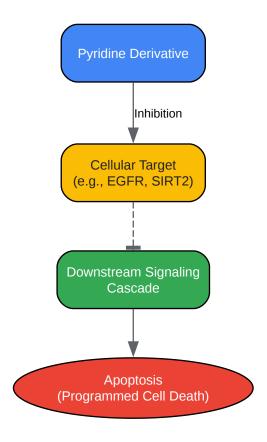
Cytotoxicity Assays

The most common method for determining cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In this assay, viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The concentration of the formazan is then measured spectrophotometrically, and the IC50 value is calculated from the dose-response curve.

The general workflow for such an assay is depicted in the following diagram:







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References

• 1. Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]



- 2. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR PMC [pmc.ncbi.nlm.nih.gov]
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